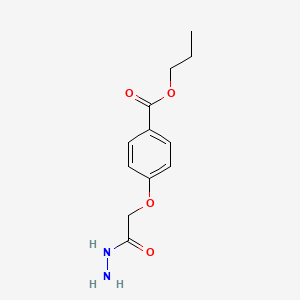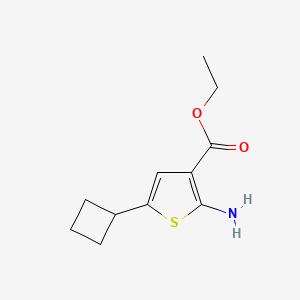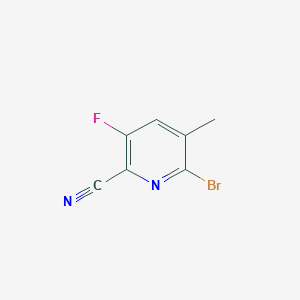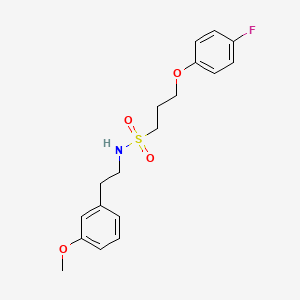![molecular formula C24H18FN5O2 B2746280 3-(4-fluorophenyl)-1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1H-pyrazole-5-carboxamide CAS No. 2034376-68-4](/img/structure/B2746280.png)
3-(4-fluorophenyl)-1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that likely belongs to the class of compounds known as pyrazoles . Pyrazoles are heterocyclic compounds with a five-membered ring structure containing three carbon atoms and two nitrogen atoms . They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, pyrazoles are often synthesized through the reaction of α, β-unsaturated ketones with hydrazine derivatives . This process involves a one-pot three-component reaction followed by oxidative aromatization .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups, including a pyrazole ring, a phenyl ring, and an oxazolopyridine ring .Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry
Antitumor and Antimicrobial Activities : Enaminones, which include N-arylpyrazole-containing compounds, have been synthesized and evaluated for their cytotoxic effects against human breast and liver carcinoma cell lines, exhibiting effects comparable to standard drugs. Additionally, some of these compounds demonstrated antimicrobial activity (Riyadh, 2011)(Riyadh, 2011).
Functional Fluorophores : A study detailed the regioselective synthesis of 3-formylpyrazolo[1,5- a]pyrimidines, which were used as intermediates for creating novel functional fluorophores. These compounds exhibited significant fluorescence intensity and quantum yields, indicating potential use as fluorescent probes in biological or environmental detection (Castillo, Tigreros, & Portilla, 2018)(Castillo, Tigreros, & Portilla, 2018).
Molecular Probes for A2A Adenosine Receptor : Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, similar in structure, have been developed as molecular probes with high affinity and selectivity for the human A2A adenosine receptor. These probes have applications in pharmacological research (Kumar et al., 2011)(Kumar et al., 2011).
Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and 5-lipoxygenase inhibition activities, showing promising results in cytotoxic screenings (Rahmouni et al., 2016)(Rahmouni et al., 2016).
Exploration in Other Fields
Antimicrobial Activity : Various heterocyclic compounds incorporating pyrazole and pyrimidine moieties have been synthesized and shown to possess significant antibacterial and antifungal properties (Hafez, Alshammari, & El-Gazzar, 2015)(Hafez, Alshammari, & El-Gazzar, 2015).
Synthesis of Heterocyclic Derivatives : Research has focused on synthesizing various heterocyclic derivatives, including pyrazolo[1,5-a]pyrimidines, which have potential applications in pharmaceuticals and agrochemicals (Drev et al., 2014)(Drev et al., 2014).
Antioxidant and Anticancer Properties : A study on triazolo-thiadiazoles, structurally similar to the mentioned compound, revealed potent antioxidant properties and significant anticancer activity in cell line studies (Sunil et al., 2010)(Sunil et al., 2010).
Future Directions
properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN5O2/c1-14-18(12-20-24(26-14)32-23(28-20)16-6-4-3-5-7-16)27-22(31)21-13-19(29-30(21)2)15-8-10-17(25)11-9-15/h3-13H,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCILTYKQPDOTQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC(=NN4C)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2746201.png)

![1-propyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2746203.png)


![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propane-1-sulfonamide](/img/structure/B2746208.png)
![N-(2-methoxyethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2746209.png)

![N-benzyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2746214.png)
![2-[4-[4-(2,5-Dihydroxyphenyl)sulfonylphenyl]phenyl]sulfonylbenzene-1,4-diol](/img/structure/B2746216.png)

![3-(bromomethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2746220.png)